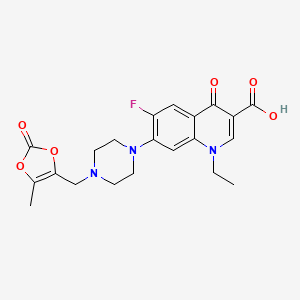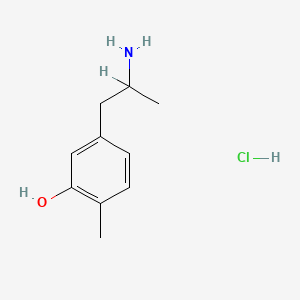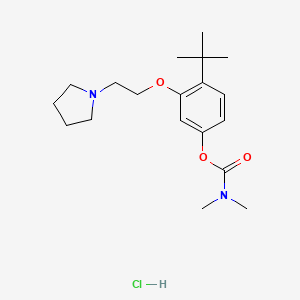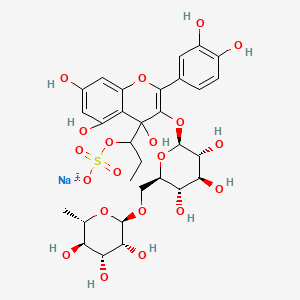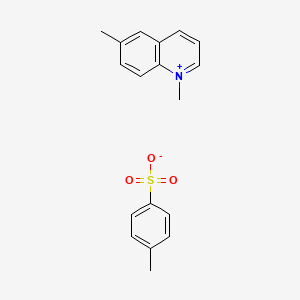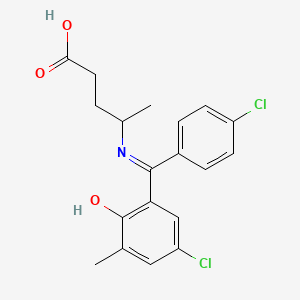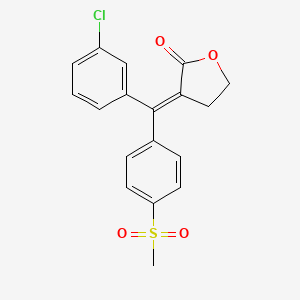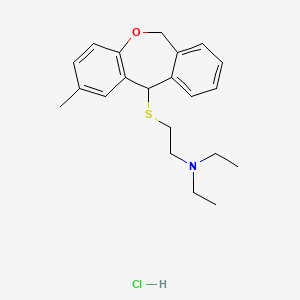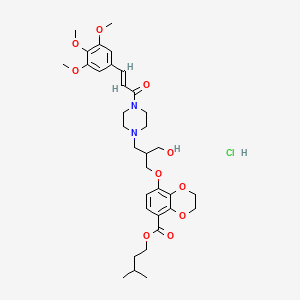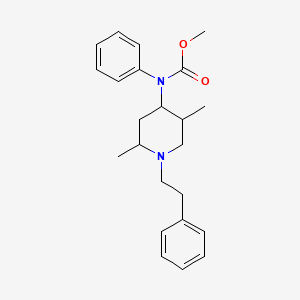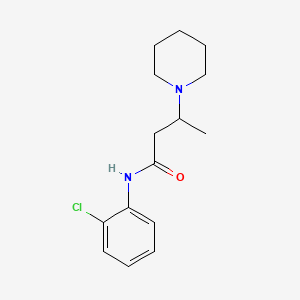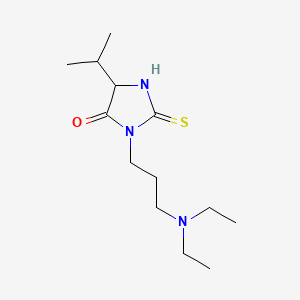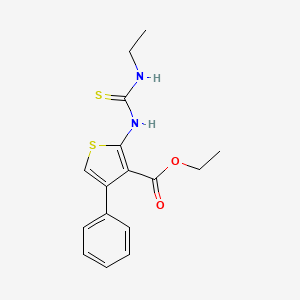
Thiophene-3-carboxylic acid, 2-(((ethylamino)thioxomethyl)amino)-4-phenyl-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiophene-3-carboxylic acid, 2-(((ethylamino)thioxomethyl)amino)-4-phenyl-, ethyl ester is a complex organic compound that belongs to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives often involves several key reactions. One common method is the Gewald reaction, which involves the condensation of a ketone or aldehyde with a cyanoacetic ester in the presence of elemental sulfur . For the specific synthesis of thiophene-3-carboxylic acid, 2-(((ethylamino)thioxomethyl)amino)-4-phenyl-, ethyl ester, the following steps are typically involved:
Formation of the Thiophene Ring: This can be achieved through the Gewald reaction, where a suitable aldehyde or ketone reacts with cyanoacetic ester and sulfur.
Functionalization: The thiophene ring is then functionalized to introduce the carboxylic acid group at the 3-position.
Esterification: The carboxylic acid is esterified to form the ethyl ester.
Substitution Reactions: Introduction of the ethylamino and phenyl groups through substitution reactions.
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale reactions under controlled conditions. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Thiophene-3-carboxylic acid, 2-(((ethylamino)thioxomethyl)amino)-4-phenyl-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups or the thiophene ring itself.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .
Applications De Recherche Scientifique
Thiophene-3-carboxylic acid, 2-(((ethylamino)thioxomethyl)amino)-4-phenyl-, ethyl ester has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of potential drug candidates due to its biological activity.
Materials Science: Thiophene derivatives are used in the development of organic semiconductors and conductive polymers.
Biological Studies: The compound is studied for its interactions with biological molecules and potential therapeutic effects.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of thiophene-3-carboxylic acid, 2-(((ethylamino)thioxomethyl)amino)-4-phenyl-, ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene-2-carboxylic acid derivatives: These compounds have similar structures but differ in the position of the carboxylic acid group.
Benzothiophene derivatives: These compounds contain a fused benzene ring, offering different chemical properties and applications.
Uniqueness
Thiophene-3-carboxylic acid, 2-(((ethylamino)thioxomethyl)amino)-4-phenyl-, ethyl ester is unique due to its specific functional groups and their positions on the thiophene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Numéro CAS |
132605-13-1 |
|---|---|
Formule moléculaire |
C16H18N2O2S2 |
Poids moléculaire |
334.5 g/mol |
Nom IUPAC |
ethyl 2-(ethylcarbamothioylamino)-4-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C16H18N2O2S2/c1-3-17-16(21)18-14-13(15(19)20-4-2)12(10-22-14)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3,(H2,17,18,21) |
Clé InChI |
LQGIQJACWAZACY-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=S)NC1=C(C(=CS1)C2=CC=CC=C2)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



